9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
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Overview
Description
9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a compound belonging to the class of benzoxazepinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom in the structure often enhances the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Base-Promoted Protocol: A base-promoted protocol is employed, where potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) acts as the promoter.
Reaction Conditions: The reaction is carried out under metal-free conditions, making it environmentally friendly and suitable for large-scale production.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the base-promoted synthesis method mentioned above can be adapted for industrial-scale production due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom in the structure can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of aldosterone synthase, an enzyme involved in the biosynthesis of aldosterone . By inhibiting this enzyme, the compound can potentially regulate aldosterone levels and provide therapeutic benefits for conditions like congestive heart failure and chronic kidney disease .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Lacks the fluorine atom, which may result in different biological activities and stability.
N-Arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones: These compounds have similar structures but differ in the position and type of substituents.
Acridones: Another class of benzo-fused N-heterocycles with distinct biological activities.
Uniqueness
The presence of the fluorine atom in 9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one enhances its biological activity and stability compared to similar compounds. This unique feature makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
9-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-1-2-6-8(7)13-5-4-11-9(6)12/h1-3H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWLOGJWIJDWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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